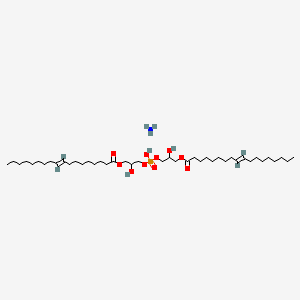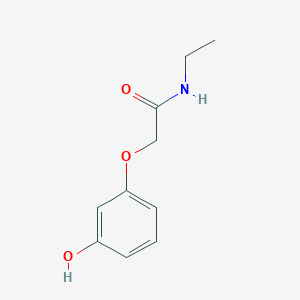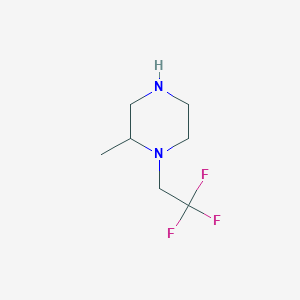
4-(3-Amino-propoxy)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Amino-propoxy)-phenol is an organic compound characterized by the presence of an amino group attached to a propoxy chain, which is further connected to a phenol ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Amino-propoxy)-phenol typically involves the reaction of 4-hydroxyphenol with 3-chloropropylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted phenols or amines.
Applications De Recherche Scientifique
4-(3-Amino-propoxy)-phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Amino-propoxy)-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the phenol ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 4-(3-Aminopropyl)phenol
- 4-(3-Hydroxypropoxy)phenol
- 4-(3-Methoxypropoxy)phenol
Comparison: 4-(3-Amino-propoxy)-phenol is unique due to the presence of both an amino group and a propoxy chain attached to the phenol ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs, which may only contain one of these functional groups.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
4-(3-aminopropoxy)phenol |
InChI |
InChI=1S/C9H13NO2/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,11H,1,6-7,10H2 |
Clé InChI |
WCXSXGFQXQQLDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)OCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine](/img/structure/B12070376.png)









![1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B12070427.png)



